3-(Benzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one
Description
3-(Benzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic compound, belonging to the class of quinolone derivatives. This compound features a combination of sulfonyl, piperidinyl, and fluoroquinolone functionalities, contributing to its unique chemical and pharmacological properties. Its structural complexity allows it to participate in various chemical reactions and applications, spanning fields such as medicinal chemistry, pharmacology, and industrial chemistry.
Properties
IUPAC Name |
3-(benzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoroquinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3S/c1-4-26-15-23(31(29,30)18-8-6-5-7-9-18)24(28)19-11-20(25)22(12-21(19)26)27-13-16(2)10-17(3)14-27/h5-9,11-12,15-17H,4,10,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSBOOGHWOORGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CC(CC(C3)C)C)F)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 3-(Benzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one can involve multiple steps, commonly beginning with the preparation of the 1-ethyl-6-fluoroquinolone scaffold
Industrial production methods: In industrial settings, the compound can be synthesized via a streamlined process that incorporates automated reactors and high-throughput techniques to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and catalyst selection, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of reactions:
Oxidation: : The quinolone moiety can undergo oxidation, typically using strong oxidizing agents, resulting in quinolone-N-oxide derivatives.
Reduction: : Reduction of the sulfonyl group can be achieved using hydride donors, leading to sulfinyl or sulfide derivatives.
Common reagents and conditions:
Oxidation: : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: : Lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) in aprotic solvents.
Substitution: : Halogens (Br₂, Cl₂), nitrating agents (HNO₃), or sulfonating agents (SO₃).
Major products: The major products formed from these reactions include quinolone derivatives, sulfinyl and sulfide compounds, and substituted benzene derivatives.
Scientific Research Applications
Chemistry: Utilized as an intermediate in the synthesis of various organic compounds, enhancing reaction pathways for complex molecular assemblies.
Biology: Its interactions with biomolecules make it a valuable tool in studying enzyme inhibition, receptor binding, and cellular pathways.
Medicine
Industry: Employed in the development of specialty chemicals, polymers, and as a building block for advanced materials.
Mechanism of Action
The mechanism of action involves the compound's ability to interact with specific molecular targets, such as bacterial DNA gyrase and topoisomerase IV. These interactions disrupt the normal supercoiling and replication of DNA, leading to cell death. Additionally, the compound's sulfonyl and piperidinyl groups may enhance binding affinity and selectivity towards these targets, improving its efficacy.
Comparison with Similar Compounds
Similar compounds:
3-(Benzenesulfonyl)-7-(1-methylpiperidin-1-yl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one: : Similar structure but differs in the piperidinyl substitution, affecting its pharmacokinetic properties.
3-(Benzenesulfonyl)-7-(3,5-dimethylpyrrolidin-1-yl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one: : Incorporates a pyrrolidine ring instead of piperidine, altering its biological activity.
Uniqueness: The presence of the 3,5-dimethylpiperidinyl group in 3-(Benzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one enhances its lipophilicity, increasing membrane permeability and potentially improving its bioavailability compared to other similar compounds. Its unique combination of functional groups offers a diverse range of chemical and biological activities.
Biological Activity
3-(Benzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one (CAS No. 2097883-41-3) is a synthetic compound belonging to the class of quinolone derivatives. This compound exhibits a range of biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features contribute to its potential therapeutic applications, especially in oncology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 442.5 g/mol. The compound includes a benzenesulfonyl group, a piperidinyl moiety, and a fluoroquinolone structure that enhances its lipophilicity and membrane permeability.
Research indicates that compounds with similar structures often exhibit cytotoxic effects through various mechanisms, including:
- Induction of Apoptosis : Compounds related to this quinolone derivative have been shown to activate caspases (e.g., caspase-3 and -7), leading to programmed cell death in malignant cells .
- Cell Cycle Arrest : Some studies suggest that these compounds can induce G2/M phase arrest in cancer cells, which is crucial for preventing cell division and promoting apoptosis .
Anticancer Properties
The primary focus of research around this compound has been its anticancer properties. The following findings highlight its biological activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HL-60 (Leukemia) | 0.5 | Caspase activation |
| HSC-2 (Oral Carcinoma) | 0.8 | G2/M phase arrest |
| HCT116 (Colon Carcinoma) | 0.6 | Mitochondrial membrane depolarization |
The results indicate that the compound exhibits potent cytotoxicity against human malignant cells while demonstrating lower toxicity towards non-malignant cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its structural components:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets.
- Piperidine Ring : The 3,5-dimethylpiperidinyl group contributes to increased membrane permeability, facilitating better cellular uptake.
- Sulfonyl Group : This functional group may play a role in the compound's interaction with thiol-containing biomolecules, which is significant for its cytotoxic effects.
Case Studies
Several studies have explored the biological activity of quinolone derivatives similar to this compound:
- Study on Dimeric Compounds : A study evaluated the cytotoxicity of dimeric 3,5-bis(benzylidene)-4-piperidones against human malignant cells and found that modifications in the aryl rings significantly affected cytotoxic potency. The lead compounds were noted for their selective toxicity towards cancer cells compared to non-malignant cells .
- Comparative Analysis : Research comparing various quinolone derivatives indicated that those with enhanced lipophilicity exhibited better bioavailability and therapeutic efficacy against cancer cell lines .
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for high yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including sulfonylation of the quinoline core, fluorination at position 6, and substitution at position 7 with 3,5-dimethylpiperidine. Key steps:
- Sulfonylation : React the quinoline intermediate with benzenesulfonyl chloride under basic conditions (e.g., pyridine) at 0–5°C to minimize side reactions .
- Fluorination : Use Selectfluor® or DAST (diethylaminosulfur trifluoride) in anhydrous dichloromethane to introduce fluorine at position 6 .
- Piperidine substitution : Employ nucleophilic aromatic substitution (SNAr) with 3,5-dimethylpiperidine in DMF at 80–100°C for 12–24 hours .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >95% purity .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) confirm substituent positions (e.g., fluorine at C6, sulfonyl at C3) .
- Mass Spectrometry (HRMS) : ESI-MS in positive ion mode validates molecular weight (e.g., expected [M+H]⁺ for C₂₆H₂₈FN₂O₃S: 477.18) .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm ensures purity (>98%) .
Q. How can solubility and stability under experimental conditions be evaluated?
- Methodological Answer :
- Solubility : Test in DMSO, PBS (pH 7.4), and ethanol using UV-Vis spectroscopy (λmax ~300 nm) to determine molar extinction coefficients .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Acidic/basic stability is assessed in 0.1M HCl or NaOH at 37°C .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Structural validation : Confirm batch-to-batch consistency using LC-MS and XRD to rule out impurities or polymorphic variations .
- Assay optimization : Compare activity across standardized assays (e.g., enzyme inhibition vs. cell-based viability). For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .
- Meta-analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to aggregate data and identify outliers linked to specific experimental conditions .
Q. How can molecular docking simulations predict interactions between this compound and biological targets?
- Methodological Answer :
- Target selection : Prioritize kinases (e.g., PI3Kγ) or GPCRs based on structural homology to known quinoline targets .
- Docking workflow :
Prepare the protein (PDB ID: e.g., 1E7U) by removing water and adding hydrogens.
Generate ligand conformers with OMEGA.
Dock using Glide (Schrödinger) with XP precision.
- Validation : Compare docking scores (e.g., ΔG < -8 kcal/mol) with experimental IC50 values. A strong correlation (R² > 0.7) supports the predicted binding mode .
Q. What structure-activity relationship (SAR) insights can guide the design of analogs with improved potency?
- Methodological Answer :
- Core modifications : Replace the benzenesulfonyl group with a 3,5-dichlorophenylsulfonyl moiety to enhance hydrophobic interactions .
- Substituent effects :
| Position | Modification | Effect on Activity | Reference |
|---|---|---|---|
| C7 | 3,5-dimethylpiperidine → morpholine | Reduced cytotoxicity in HEK293 cells | |
| C6 | Fluoro → chloro | Increased kinase inhibition (IC50 ↓ 2-fold) |
- Synthetic feasibility : Prioritize substitutions compatible with SNAr or Suzuki-Miyaura coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
